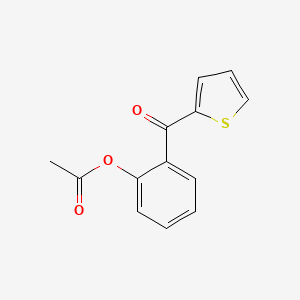

2-(2-Acetoxybenzoyl) thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Acetoxybenzoyl) thiophene: is a synthetic organic compound belonging to the thienylcyclopentyl ketone chemical family. It has a molecular formula of C13H10O3S and a molecular weight of 246.29. This compound is characterized by its yellow appearance and is known for its applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetoxybenzoyl) thiophene can be achieved through several methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates to form thiophene derivatives. For example, the Gewald synthesis is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the synthetic routes mentioned above.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Acetoxybenzoyl) thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions used in organic synthesis.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize thiophene derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of thiophene compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Aplicaciones Científicas De Investigación

2-(2-Acetoxybenzoyl) thiophene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Thiophene derivatives have shown potential as biologically active compounds with various pharmacological properties.

Medicine: Some thiophene-based compounds are used in the development of pharmaceuticals, such as anti-inflammatory and antimicrobial agents.

Industry: Thiophene derivatives are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 2-(2-Acetoxybenzoyl) thiophene involves its interaction with molecular targets and pathways within biological systems. Thiophene derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biochemical pathways . The specific mechanism of action for this compound may vary depending on its application and the biological system in which it is used.

Comparación Con Compuestos Similares

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Comparison: 2-(2-Acetoxybenzoyl) thiophene is unique due to its specific acetoxybenzoyl substitution, which imparts distinct chemical and biological properties compared to other thiophene derivatives. Its applications in various fields of research and industry highlight its versatility and potential for further development.

Actividad Biológica

2-(2-Acetoxybenzoyl) thiophene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Target Interactions

Thiophene derivatives, including this compound, primarily interact with various enzymes and receptors, notably cyclooxygenase (COX) and lipoxygenase (LOX). These interactions can lead to inhibition or activation of these enzymes, which play critical roles in inflammatory responses and other biochemical pathways.

Biochemical Pathways

The compound's activity is linked to its modulation of several biochemical pathways. For instance, it has been shown to influence the expression of genes involved in inflammatory processes by affecting cytokine production. Additionally, it interacts with cytochrome P450 enzymes, crucial for drug metabolism, potentially leading to altered pharmacokinetics of co-administered drugs.

Cellular Effects

Influence on Cell Function

Research indicates that this compound can modulate cell signaling pathways, impacting cellular metabolism and gene expression. This modulation can result in significant changes in cellular responses to stimuli, particularly in inflammatory contexts.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiophene-based compounds against various pathogens. For example, a related study highlighted the effectiveness of thiophene derivatives against methicillin-resistant Staphylococcus aureus and other bacterial strains . The antimicrobial activity was assessed using broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.

Case Studies and Experimental Results

-

Antimicrobial Activity Assessment

A study synthesized several thiophene-based heterocycles and evaluated their antimicrobial activity. Compounds were tested against Staphylococcus aureus, Escherichia coli, Clostridium difficile, and Candida albicans. Notably, some derivatives exhibited significant activity against C. difficile, highlighting their potential as targeted antimicrobial agents . -

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound with target proteins. These studies suggest that the compound can effectively bind to D-alanine ligase protein, which is crucial for bacterial cell wall synthesis . -

Antioxidant Properties

In addition to antimicrobial effects, thiophene derivatives have shown antioxidant properties. A recent study evaluated these properties using the ABTS method, indicating that certain derivatives could significantly inhibit oxidative stress markers .

Summary of Biological Activities

Propiedades

IUPAC Name |

[2-(thiophene-2-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWYQBVAUFUDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642182 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-14-8 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.